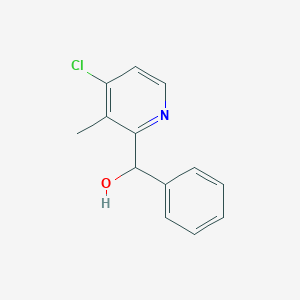
Tris(2-bromophenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-bromophenyl)amine is an organic compound with the chemical formula C18H12Br3N. It is a derivative of triphenylamine, where each phenyl ring is substituted with a bromine atom at the ortho position. This compound is known for its unique electronic properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(2-bromophenyl)amine can be synthesized through a palladium-catalyzed cross-coupling reaction. The typical synthetic route involves the reaction of 2-bromophenylboronic acid with triphenylamine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include heating the mixture to a temperature range of 80-120°C for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2-bromophenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which are useful in photoredox catalysis.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and other radical initiators.
Substitution: Nucleophiles such as amines, thiols, and phosphines are used for substitution reactions.
Major Products
Applications De Recherche Scientifique
Tris(2-bromophenyl)amine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of tris(2-bromophenyl)amine involves the formation of radical cations upon oxidation. These radical cations are highly reactive and can participate in various electron transfer processes. The molecular targets and pathways involved include the oxidation of sulfides to sulfoxides and the co-oxidation of phosphines to phosphine oxides .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(4-bromophenyl)amine: Similar in structure but with bromine atoms at the para position.
Tris(2,4-dibromophenyl)amine: Contains additional bromine atoms at the para position.
Uniqueness
Tris(2-bromophenyl)amine is unique due to its ortho-substituted bromine atoms, which influence its electronic properties and reactivity. This makes it particularly useful in photoredox catalysis and other applications where precise control of electronic properties is required .
Propriétés
Formule moléculaire |
C18H12Br3N |
|---|---|
Poids moléculaire |
482.0 g/mol |
Nom IUPAC |
2-bromo-N,N-bis(2-bromophenyl)aniline |
InChI |
InChI=1S/C18H12Br3N/c19-13-7-1-4-10-16(13)22(17-11-5-2-8-14(17)20)18-12-6-3-9-15(18)21/h1-12H |
Clé InChI |
SCOSSZWZHRIHRR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N(C2=CC=CC=C2Br)C3=CC=CC=C3Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


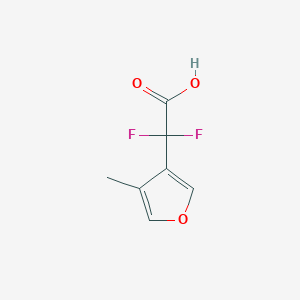
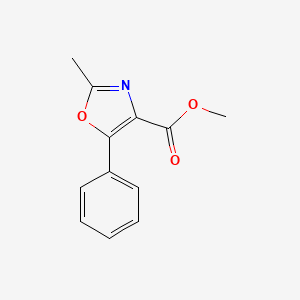



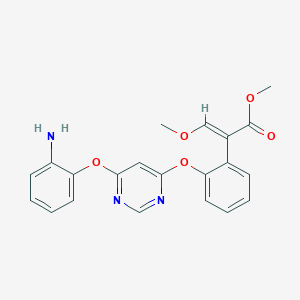
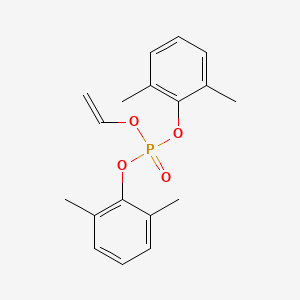
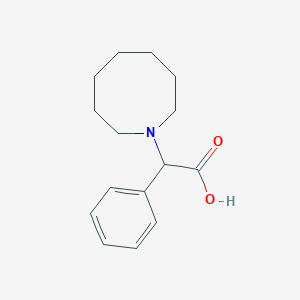
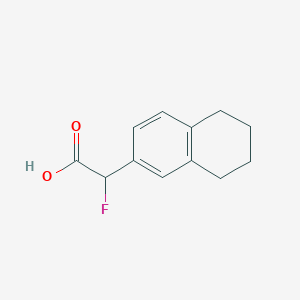
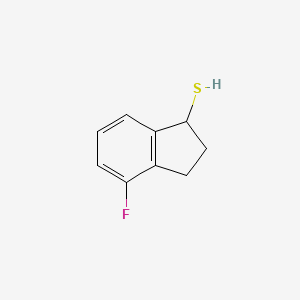
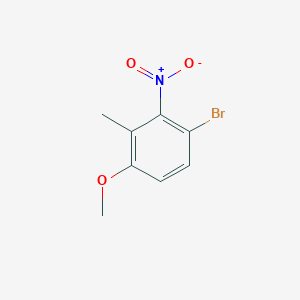
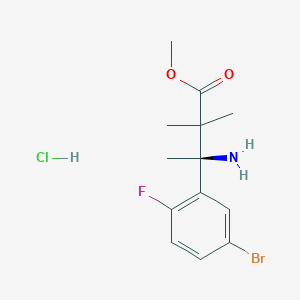
![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13087779.png)
